2-Hydroxyacrylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h4H,1H2,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWFXBUNENSNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35326-33-1 | |
| Details | Compound: Poly(α-hydroxyacrylic acid) | |
| Record name | Poly(α-hydroxyacrylic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35326-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80188830 | |
| Record name | 2-Propenoic acid, 2-hydroxy-, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35326-33-1 | |
| Record name | 2-Propenoic acid, 2-hydroxy-, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways and Metabolic Intersections of 2 Hydroxyacrylic Acid
Endogenous Formation and Metabolomic Profiling
Identification and Quantification in Biological Systems (e.g., Mammalian Metabolomes)
2-Hydroxyacrylic acid has been identified as a metabolite in humans and is cataloged in the Human Metabolome Database (HMDB) under the identifier HMDB0062676. nih.govhmdb.ca Its presence indicates that it is a component of the human metabolome, arising from endogenous metabolic processes.
The quantification of organic acids in biological samples like urine is a key aspect of metabolomics, often employed to identify metabolic dysregulation. researchgate.netpeirsoncenter.com Methodologies such as gas chromatography-mass spectrometry (GC-MS) are used for the targeted analysis of various organic acids. peirsoncenter.comscienceopen.com While comprehensive studies have established reference values for numerous urinary organic acids in healthy adults, specific quantitative data for this compound in mammalian metabolomes remains limited in published research. researchgate.net For instance, a study quantifying 22 organic acids in healthy adults did not include this compound in its panel. researchgate.netpeirsoncenter.com The lack of extensive quantitative data suggests it may be a minor or transient metabolite under normal physiological conditions.
Interconnections with Central Carbon Metabolism, particularly Pyruvate (B1213749) Metabolism
Pyruvate is a critical juncture in central carbon metabolism, linking glycolysis to the citric acid (TCA) cycle, gluconeogenesis, and fermentation pathways. wikipedia.orgnih.gov The fate of pyruvate is tightly regulated based on the cellular energy state and oxygen availability. nih.govlibretexts.org In aerobic conditions, pyruvate is typically converted to acetyl-CoA to enter the TCA cycle. wikipedia.orglibretexts.org Under anaerobic conditions, it is converted to lactate (B86563) in animals or ethanol (B145695) in microorganisms. wikipedia.orglibretexts.org
While direct enzymatic conversion of pyruvate to this compound is not a well-documented pathway in central metabolism, the structural similarity between lactate (2-hydroxypropanoic acid) and this compound suggests a potential metabolic relationship. Lactate is produced from pyruvate by lactate dehydrogenase. nih.gov The metabolism of other 2-hydroxy acids, such as glycolate (B3277807) and 2-hydroxyglutarate, demonstrates their integration with primary metabolic pathways like the TCA cycle. nih.gov For example, D-lactate is oxidized to pyruvate in mitochondria. nih.gov Although a direct link is not established, the metabolic machinery for interconverting 2-hydroxy acids and 2-oxo acids (like pyruvate) is a fundamental part of cellular metabolism.
Role in Microbial Metabolism and Biotransformations
Microorganisms employ diverse metabolic pathways for the synthesis and degradation of organic acids. nih.gov While the specific role of this compound in microbial metabolism is not extensively detailed, research into the microbial production of its parent compound, acrylic acid, provides relevant context. Some bacteria can produce acrylic acid as an intermediate in the degradation of other compounds. nih.gov
The biotransformation of related compounds has been studied, such as the production of various hydroxy fatty acids by microbial conversion. nih.gov Additionally, certain bacteria, like Vibrio harveyi, possess enzymes that act on acrylate (B77674). A novel NADH-dependent acrylate reductase has been identified in this bacterium, which reduces acrylate. nih.gov This suggests that microbes have enzymatic systems to process α,β-unsaturated carboxylic acids, a class to which this compound belongs. The expression of such enzymes can be induced by the presence of the substrate (e.g., acrylate), indicating an adaptive response to environmental compounds. nih.gov
Table 1: Examples of Microbial Enzymes Acting on Related Unsaturated Acids
| Enzyme Name | Organism | Substrate(s) | Function |
| Acrylate Reductase (ARD) | Vibrio harveyi | Acrylate, Methacrylate | NADH-dependent reduction of the C=C double bond |
This table is generated based on available data for related compounds to provide context for the potential microbial metabolism of this compound.
Isotopic Tracing Studies in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.com It often employs stable isotope-labeled compounds (e.g., ¹³C-glucose) as tracers to follow the flow of atoms through metabolic networks. nih.govnih.gov By analyzing the mass isotopomer distribution in downstream metabolites, researchers can elucidate the activity of various pathways. creative-proteomics.comnih.gov
Isotopic tracing is crucial for distinguishing between increased production and decreased consumption of a metabolite, providing a dynamic view of metabolism that concentration measurements alone cannot offer. eurisotop.com This approach has been widely applied to study central carbon metabolism, including pathways involving glycolysis and the TCA cycle in various organisms and disease states. nih.govnih.gov
Despite the power of MFA and isotopic labeling, specific studies utilizing these techniques to investigate the metabolic flux and pathways directly involving this compound are not readily found in the scientific literature. The application of such methods would be essential to definitively map its endogenous formation and degradation routes and to understand its integration with central metabolic networks. eurisotop.comnih.gov
Enzymatic Transformations and Catalytic Mechanisms
Characterization of Enzymes Involved in this compound Synthesis or Degradation
The specific enzymes that catalyze the synthesis or degradation of this compound in mammalian or microbial systems have not been fully characterized. Enzymes are classified by the Enzyme Commission (EC) based on the reactions they catalyze. qmul.ac.uk Oxidoreductases (EC 1), for example, catalyze redox reactions, such as the interconversion of a 2-hydroxy acid and a 2-oxo acid. nih.govqmul.ac.uk
While direct evidence is scarce, related enzymatic activities provide clues. For instance, hydroxypyruvate reductase (EC 1.1.1.81) and glyoxylate (B1226380) reductase (EC 1.1.1.79) act on similar small hydroxy- and oxo-acids. sigmaaldrich.com A patent describes a method for the enzymatic production of 2-hydroxy-2-methyl carboxylic acids from 3-hydroxycarboxylic acids, involving a mutase, highlighting enzymatic routes for synthesizing related hydroxy acids. google.com
In the context of degradation, the enzyme acrylate reductase found in Vibrio harveyi is an NADH:acrylate oxidoreductase that reduces the carbon-carbon double bond of acrylate. nih.gov This enzyme is a complex flavoprotein. nih.gov Although its specificity for this compound has not been reported, its existence points to enzymatic mechanisms capable of modifying the acrylate backbone, which could potentially be involved in the degradation of this compound.
Table 2: Relevant Enzyme Classes for Potential this compound Metabolism
| EC Number Class | Reaction Type | Potential Relevance to this compound |
| EC 1.1.1.- | Oxidoreductases acting on the CH-OH group of donors with NAD⁺ or NADP⁺ as acceptor | Interconversion with a corresponding 2-oxo acid. |
| EC 4.2.1.- | Hydro-lyases (Carbon-oxygen lyases) | Dehydration to form a 2-oxo acid (enol-keto tautomerism). |
| EC 1.3.1.- | Oxidoreductases acting on the CH-CH group of donors with NAD⁺ or NADP⁺ as acceptor | Reduction of the α,β-unsaturated bond, similar to acrylate reductase. |
This table outlines enzyme classes that could plausibly be involved in the metabolism of this compound based on its chemical structure and known metabolic reactions.
Detailed Enzyme Kinetics and Mechanistic Elucidation of Relevant Biocatalysis
The enzymatic conversion of 2-hydroxy acids and their corresponding 2-keto acids is a cornerstone of cellular metabolism, primarily catalyzed by oxidoreductases. The kinetics and mechanisms of these enzymes, particularly those from the D-2-hydroxy-acid dehydrogenase superfamily, offer a framework for understanding the potential biocatalysis of this compound.
A key enzyme in this family is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), which plays a crucial role in detoxifying glyoxylate and producing D-glycerate. mdpi.com Detailed kinetic studies of GRHPR from Bacillus subtilis (BsGRHPR) reveal its efficiency and substrate preference. The enzyme catalyzes the reduction of both glyoxylate and hydroxypyruvate, with a notable preference for the latter, as indicated by a seven-fold higher specificity constant (k_cat/K_m). mdpi.com The reaction proceeds optimally at a pH of 8.0. mdpi.com
Below is a data table summarizing the kinetic parameters for BsGRHPR with glyoxylate as the substrate.
| Kinetic Parameter | Value | Unit |
|---|---|---|
| Vmax (Maximum Velocity) | 30.1 | μmol min-1 mg-1 |
| Km (Michaelis Constant) | 987.3 | μM |
| kcat (Catalytic Constant) | 18.3 | s-1 |
| kcat/Km (Specificity Constant) | 0.02 | s-1 mM-1 |
Data sourced from a study on Bacillus subtilis glyoxylate reductase/hydroxypyruvate reductase. mdpi.com
The catalytic mechanism for enzymes in the β-hydroxyacid dehydrogenase family, such as GRHPR and Tartronate-Semialdehyde Reductase (TSR), typically involves a reversible hydride transfer from a nicotinamide (B372718) cofactor (NADH or NADPH) to the substrate. mdpi.comresearchgate.netnih.gov In the reduction reaction, the substrate binds to the active site, and the enzyme facilitates the transfer of a hydride ion from the cofactor to the carbonyl carbon of the 2-keto acid, while a proton is transferred from a nearby acidic residue to the carbonyl oxygen, forming the hydroxyl group of the 2-hydroxy acid product.
Structural Biology of this compound-Interacting Enzymes
The three-dimensional structures of enzymes that interact with substrates similar to this compound provide critical insights into substrate recognition, binding, and the catalytic mechanism. High-resolution crystal structures are available for several members of the D-2-hydroxy-acid dehydrogenase superfamily.
The crystal structure of Bacillus subtilis GRHPR (BsGRHPR) has been determined at near-atomic resolution in both the presence and absence of its cofactor, NADPH. mdpi.com Structural comparisons reveal significant conformational changes upon cofactor binding. The enzyme's active site contains highly conserved residues essential for substrate binding and catalysis, including Val77, Gly78, and His287. mdpi.com The binding of the substrate is further stabilized by interactions with key residues such as Asp80, Arg179, and Arg296. mdpi.com
Further structural insights come from a thermostable GRHPR isolated from an archaeon. The crystal structure of this enzyme was solved as a ternary complex with NADPH and the product D-glycerate, as well as in the presence of glyoxylate. researchgate.net This research identified two residues, Leu53 and Trp138, that act as "gatekeepers" at the entrance of a tunnel leading from the protein surface to the active site. This structural feature suggests a sophisticated mechanism for substrate trafficking and recognition, which may be a general model for how GRHPR enzymes function. researchgate.net
Investigation of Cofactor Dependencies in Enzymatic Reactions
Enzymatic reactions, particularly redox reactions involved in metabolic pathways, are critically dependent on non-protein chemical compounds known as cofactors. These molecules assist in the catalytic process, often by acting as carriers of electrons or chemical groups. The enzymes related to this compound metabolism exhibit a range of cofactor dependencies.
Many enzymes of the β-hydroxyacid dehydrogenase family utilize nicotinamide cofactors. nih.gov However, the preference for NAD(H) versus NADP(H) can be strict and species-dependent.
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR): The enzyme from Bacillus subtilis shows a strict preference for NADPH over NADH as its hydride donor for the reduction of glyoxylate and hydroxypyruvate. mdpi.com This specificity is consistent with the human enzyme and is determined by specific amino acid residues in the cofactor-binding pocket. mdpi.comresearchgate.net
Tartronate-Semialdehyde Reductase (TSR): In contrast, TSR from the fungus Ustilago maydis demonstrates dual-cofactor specificity, able to utilize both NAD+ and NADP+ for the oxidation of D-glycerate. nih.govnih.gov
Other enzymes involved in the broader glyoxylate pathway rely on different cofactors.
Tartronate-semialdehyde synthase: This enzyme, which synthesizes tartronate (B1221331) semialdehyde from two molecules of glyoxylate, is dependent on Thiamine diphosphate (B83284) (TPP) and Flavin adenine (B156593) dinucleotide (FAD). wikipedia.org
This diversity in cofactor requirement underscores the metabolic versatility and regulatory complexity of pathways intersecting with 2-hydroxy acid metabolism.
Chemical and Biocatalytic Synthesis Methodologies
Chemo-Enzymatic Synthesis and Hybrid Approaches
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. This hybrid approach is particularly valuable for the synthesis of complex chiral molecules like 2-hydroxyacrylic acid, where stereocontrol is crucial.
The integration of chemical and enzymatic steps allows for the strategic use of each catalyst's strengths. For instance, a chemical step might be employed to create a precursor that is then selectively transformed by an enzyme in a subsequent step. One potential chemo-enzymatic route to enantiomerically enriched this compound could involve the enzymatic resolution of a racemic mixture of a suitable precursor.
A general strategy for the synthesis of enantiopure α-hydroxy amides involves a two-step enzymatic process starting from α-oxo esters. This involves an initial highly enantioselective bioreduction of the α-oxo ester using Saccharomyces cerevisiae, followed by a non-enantiospecific lipase-catalyzed aminolysis of the resulting α-hydroxy ester. nih.gov While not directly applied to this compound, this methodology could be adapted. For example, a chemically synthesized ester of 2-oxo-acrylic acid could be stereoselectively reduced by a ketoreductase to yield an enantiomerically enriched ester of this compound. Subsequent enzymatic or chemical hydrolysis would then yield the final product.
The stereoselective enzymatic reduction of α,β-unsaturated acids has been demonstrated using ene-reductases. google.com An ene-reductase with broad substrate specificity has been identified and utilized for the reduction of various aromatic- and aliphatic-substituted acrylic acids, yielding chiral α-substituted acids with excellent enantioselectivity (>99% ee). google.com This approach could potentially be applied to a precursor of this compound to introduce the desired stereochemistry at the α-carbon.
The following table summarizes a conceptual chemo-enzymatic approach for the synthesis of chiral this compound derivatives, drawing parallels from established enzymatic reactions on similar substrates.
| Step | Reaction | Catalyst Type | Potential Substrate/Intermediate | Key Advantage |
|---|---|---|---|---|
| 1 | Chemical Synthesis | Chemical Catalyst | 2-Oxo-acrylic acid ester | Efficient formation of the precursor. |
| 2 | Stereoselective Reduction | Ketoreductase (KRED) | (R)- or (S)-2-Hydroxyacrylic acid ester | High enantioselectivity. |
| 3 | Hydrolysis | Lipase or Chemical Catalyst | (R)- or (S)-2-Hydroxyacrylic acid | Release of the final chiral acid. |
The development of novel biocatalysts through enzyme discovery and engineering is a key area of research for enabling the efficient production of this compound. Enzymes such as hydratases, dehydrogenases, and mutases are of particular interest.
A patent describes a method for the enzymatic preparation of 2-hydroxy-2-methylcarboxylic acids from 3-hydroxycarboxylic acids using a 3-hydroxycarboxylic acid-CoA-mutase. google.com This suggests that a similar enzymatic rearrangement could potentially be explored for the conversion of 3-hydroxyacrylic acid (malic acid semialdehyde) to this compound, although this would require a novel or engineered mutase with the specific desired activity.
The biocatalytic hydration of unsaturated fatty acids is another relevant area. While not directly demonstrated for this compound, microorganisms are known to produce hydroxy fatty acids through the action of hydratases. researchgate.net The enzymatic hydration of propiolic acid (the acetylenic analog of acrylic acid) could theoretically yield this compound, though this reaction has not been explicitly reported.
The following table outlines potential biocatalysts and their corresponding reactions that could be developed for this compound production.
| Enzyme Class | Potential Reaction | Precursor | Challenges |
|---|---|---|---|
| Hydratase | Hydration of the triple bond | Propiolic acid | Enzyme discovery and specificity. |
| Dehydrogenase | Reduction of a keto group | 2-Oxo-acrylic acid | Cofactor regeneration and enzyme stability. |
| Mutase | Isomerization | 3-Hydroxyacrylic acid | Requires a novel or engineered enzyme. |
Organic Synthesis Routes and Mechanistic Investigations
Organic synthesis provides a direct and often versatile approach to this compound and its analogs. Research in this area focuses on the rational design of synthetic pathways and the exploration of various precursors and reaction conditions to optimize yield and selectivity.
The rational design of synthetic pathways for α-hydroxy acids often involves the introduction of the hydroxyl group at a late stage of the synthesis to avoid protecting group chemistry. A common route involves the hydrolysis of α-halocarboxylic acids. pnnl.gov For this compound, this would involve the synthesis of 2-bromoacrylic acid followed by hydrolysis.
Another established method for α-hydroxy acid synthesis is the hydrolysis of cyanohydrins, which are formed by the addition of hydrogen cyanide to aldehydes or ketones. pnnl.gov In the context of this compound, this would necessitate the use of glyoxal (B1671930) or a related precursor.
A Chinese patent discloses a method for preparing poly-α-hydroxyacrylic acid from pyruvic acid. wikipedia.org The process involves treating pyruvic acid with an inorganic alkali to form pyruvate (B1213749), which then undergoes a reaction in a tubular reactor in the presence of a catalyst and absolute ethanol (B145695) as a solvent. This suggests that pyruvic acid is a viable precursor for the monomeric form as well, likely through a condensation or polymerization-depolymerization strategy. Hydrothermal reactions of pyruvic acid are known to produce a complex mixture of larger organic molecules, including amphiphiles. carnegiescience.edu
The exploration of alternative precursors is crucial for developing more sustainable and cost-effective synthetic routes. Lactic acid, a readily available bio-based chemical, is a potential precursor for this compound. wikipedia.org The conversion would require a dehydration reaction, which can be challenging to control and may lead to the formation of acrylic acid as a byproduct.
A patent describes a process for preparing α,β-unsaturated acids from α- or β-hydroxycarboxylic acids. researchgate.net This process, which involves dehydration, could potentially be applied to precursors like glyceric acid or tartronic acid to yield this compound. The choice of catalyst and reaction conditions would be critical to favor the formation of the desired product.
The following table summarizes potential organic synthesis routes to this compound.
| Precursor | Key Reaction | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Pyruvic acid | Aldol condensation/dehydration | Readily available precursor. wikipedia.org | Control of side reactions and polymerization. carnegiescience.edu |
| Lactic acid | Dehydration | Bio-based precursor. wikipedia.org | Selectivity towards this compound over acrylic acid. |
| 2-Bromoacrylic acid | Hydrolysis | Established method for α-hydroxy acids. pnnl.gov | Synthesis and handling of the bromo-precursor. |
| Glyoxal | Cyanohydrin formation and hydrolysis | Utilizes a simple C2 precursor. pnnl.gov | Handling of hydrogen cyanide. |
Metabolic Engineering for Bio-based Production
Metabolic engineering offers a promising avenue for the sustainable production of this compound from renewable feedstocks. By designing and implementing novel biosynthetic pathways in microbial hosts such as Escherichia coli, it is possible to achieve de novo synthesis of the target molecule.
While there are no reports of a fully established metabolic pathway for the production of this compound, several precursor pathways have been extensively studied and optimized. Pyruvic acid is a central metabolite in microbial metabolism and a key precursor for a wide range of chemicals. nih.gov Significant efforts have been made to engineer E. coli for the high-level production of pyruvate by deleting competing pathways and optimizing fermentation conditions. nih.gov
A hypothetical pathway for this compound production could be envisioned starting from pyruvate. For instance, an engineered enzyme could catalyze the conversion of pyruvate to this compound. While no natural enzyme is known to perform this specific transformation, protein engineering and directed evolution could be employed to develop a biocatalyst with the desired activity.
Another potential route could involve the microbial conversion of glycerol (B35011). Bacteria such as Klebsiella pneumoniae can convert glycerol to 3-hydroxypropionaldehyde, which can be further oxidized to 3-hydroxypropionic acid. nih.govd-nb.info An engineered pathway could potentially divert intermediates from this pathway towards the synthesis of this compound, for example, through the action of an engineered isomerase.
The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid in E. coli has been demonstrated, showcasing the potential of engineered microbes to produce functionalized hydroxy acids. researchgate.net This provides a proof-of-concept for the microbial production of structurally related compounds like this compound.
The following table outlines a hypothetical metabolic pathway for the bio-based production of this compound.
| Metabolic Precursor | Key Enzymatic Step (Hypothetical) | Host Organism | Engineering Strategies |
|---|---|---|---|
| Pyruvate | Pyruvate-to-2-hydroxyacrylate conversion | Escherichia coli | - Overexpression of a novel or engineered enzyme.
|
| Glycerol | Isomerization of a C3 intermediate | Escherichia coli or Klebsiella pneumoniae | - Introduction of an engineered isomerase.
|
Genetic Manipulation of Microorganisms for Enhanced Biosynthesis
Information regarding the genetic manipulation of microorganisms specifically for the enhanced biosynthesis of this compound is not available in the current body of scientific literature.
Pathway Reconstruction and Optimization for High-Yield Fermentation
There is no published research detailing the reconstruction and optimization of metabolic pathways for the high-yield fermentation of this compound.
Substrate Scope and Utilization in Biotechnological Processes
Specific studies on the substrate scope and utilization for the biotechnological production of this compound have not been reported.
Theoretical and Computational Investigations of 2 Hydroxyacrylic Acid
Quantum Chemical Characterization and Spectroscopic Predictions
Quantum chemical methods provide a powerful lens for examining molecules at the electronic level, offering insights that are often difficult to obtain through experimental means alone. For 2-hydroxyacrylic acid, these methods are crucial for understanding its intrinsic properties and predicting its spectroscopic signatures.
Theoretical studies, primarily employing Density Functional Theory (DFT), are used to investigate the electronic landscape of this compound. Analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Natural Bond Orbital (NBO) analysis is another computational tool used to study the bonding characteristics, revealing details about hybridization, charge distribution, and delocalization of electron density within the molecule. doi.org For this compound, this analysis would highlight the π-conjugation between the C=C double bond and the carboxylic acid group, as well as the intramolecular hydrogen bonding possibilities. Molecular Electrostatic Potential (MEP) maps can further visualize the charge distribution, identifying electron-rich sites (like the oxygen atoms) that are susceptible to electrophilic attack and electron-poor sites (like the hydroxyl protons) prone to nucleophilic attack. doi.org
Computational chemistry is instrumental in predicting the spectroscopic properties of transient or difficult-to-isolate species like this compound. These predictions are vital for identifying the molecule in complex mixtures or for interpreting experimental data.
NMR Spectroscopy: Quantum chemistry methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govarxiv.orgbohrium.com For this compound, calculations would distinguish the chemical shifts of the vinyl protons from the hydroxyl and carboxyl protons, providing a clear fingerprint for identification.
IR Spectroscopy: Theoretical frequency calculations are used to predict the infrared (IR) spectrum. doi.org These calculations identify the vibrational modes of the molecule, such as the characteristic O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretch, and the C=C stretch. spectroscopyonline.comyoutube.com The broadness of the O-H stretching band due to hydrogen bonding is a key feature that can be computationally modeled. spectroscopyonline.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. doi.org For this compound, these calculations would likely predict absorptions related to π→π* transitions within the conjugated system.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help interpret fragmentation patterns by calculating the energies of potential fragment ions, thus elucidating the molecule's breakdown pathways under ionization.
Table 1: Predicted Spectroscopic Data for this compound Note: These are representative values based on computational predictions for similar functional groups. Actual values would be derived from specific quantum chemical calculations.
| Spectroscopy | Feature | Predicted Value/Region | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 5.5 - 6.5 ppm | Vinylic Protons (H₂C=) |
| Chemical Shift (δ) | 10 - 13 ppm | Carboxylic Acid Proton (-COOH) | |
| Chemical Shift (δ) | 4.5 - 5.5 ppm | Hydroxyl Proton (-OH) | |
| ¹³C NMR | Chemical Shift (δ) | 165 - 175 ppm | Carboxyl Carbon (-COOH) |
| Chemical Shift (δ) | 140 - 150 ppm | Hydroxylated Olefinic Carbon (=C-OH) | |
| Chemical Shift (δ) | 115 - 125 ppm | Terminal Olefinic Carbon (H₂C=) | |
| IR | Wavenumber (cm⁻¹) | 3200 - 3600 (broad) | O-H Stretch (Alcohol) |
| Wavenumber (cm⁻¹) | 2500 - 3300 (broad) | O-H Stretch (Carboxylic Acid) | |
| Wavenumber (cm⁻¹) | 1680 - 1710 | C=O Stretch (Carboxylic Acid) | |
| Wavenumber (cm⁻¹) | 1640 - 1680 | C=C Stretch | |
| UV-Vis | λ_max | ~200 - 230 nm | π→π* transition |
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations and other conformational search methods explore the flexibility of this compound and its interactions with the surrounding environment over time.
This compound exists in a tautomeric equilibrium with its more stable keto form, pyruvic acid. This keto-enol tautomerization is a fundamental process in chemistry and biology. acs.orgismrm.org Computational studies, using high-level DFT, have investigated this rearrangement in both the gas phase and in aqueous solution. acs.org
Results consistently show a strong preference for the keto tautomer (pyruvic acid) in both environments. acs.org The enol form is thermodynamically much less stable. acs.org Quantum chemical calculations can precisely determine the relative energies of the two tautomers and, crucially, map the potential energy surface connecting them. This allows for the calculation of the energy barrier for the interconversion, providing insight into the kinetics of the tautomerization process. Optimized structures for the different conformers of the enol form have been computationally determined. researchgate.net
Table 2: Calculated Relative Stability of Pyruvic Acid Tautomers Note: Values are illustrative and based on findings from computational studies. acs.org
| Tautomer | Form | Phase | Relative Free Energy (kcal/mol) | Conclusion |
|---|---|---|---|---|
| Pyruvic Acid | Keto | Gas | 0.0 | Most Stable |
| This compound | Enol | Gas | > 10 | Unstable |
| Pyruvic Acid | Keto | Aqueous | 0.0 | Most Stable |
| This compound | Enol | Aqueous | > 8 | Unstable |
Solvation Effects and Conformational Landscape under Diverse Environmental Conditions
The conformation and properties of this compound are significantly influenced by its environment, particularly by solvent molecules. MD simulations using both explicit and implicit solvent models can be used to study these effects. unifi.itresearchgate.netresearchgate.net In aqueous solutions, simulations show that the polar carboxylic acid and hydroxyl groups form strong hydrogen bonds with water molecules. unifi.itresearchgate.netwhiterose.ac.uk
These solute-solvent interactions stabilize the molecule and influence its conformational preferences, such as the orientation of the hydroxyl and carboxyl groups relative to the C=C bond. By running simulations in different solvents (e.g., water, acetonitrile), computational studies can predict how environmental polarity affects the molecule's structure and the tautomeric equilibrium with pyruvic acid. unifi.itresearchgate.net The strong solvation free energy of the enol form can slightly reduce its energy relative to the keto form in aqueous media, although the keto form remains dominant. acs.org
Astrochemical and Interstellar Formation Mechanisms
While this compound itself has not been detected in interstellar space, its tautomer, pyruvic acid, is considered a key molecule in prebiotic chemistry. acs.orgnih.govnih.gov The formation of complex organic molecules (COMs) is known to occur in interstellar environments, often within icy grain mantles in dense molecular clouds. nih.govastrochem.orgnih.gov
Theoretical astrochemical models suggest that molecules like pyruvic acid could form through the processing (e.g., by UV photons or cosmic rays) of simpler ice components such as water (H₂O), carbon monoxide (CO), ammonia (B1221849) (NH₃), and methanol (B129727) (CH₃OH). nih.govsemanticscholar.org Given the existence of a dynamic equilibrium, any plausible interstellar formation pathway for pyruvic acid implies the potential, albeit transient, formation of this compound. The high energy of the enol tautomer suggests its concentration would be extremely low. However, its formation as an intermediate in gas-phase or solid-state reactions cannot be ruled out. Computational studies are essential for exploring the energetics of potential formation reactions under the ultra-low temperature and pressure conditions of interstellar space, helping to guide future observational searches for this and related prebiotic molecules. frontiersin.org
Simulation of this compound Formation in Interstellar Analog Ices
The formation of complex organic molecules, including carboxylic acids, in the interstellar medium (ISM) is thought to occur primarily on the surfaces of icy dust grains. These grains, composed of frozen molecules like water, carbon dioxide, methane (B114726), and ammonia, are subjected to energetic processing by cosmic rays and ultraviolet (UV) radiation. This processing can induce chemical reactions that are otherwise inaccessible in the gas phase.
Laboratory experiments and computational simulations aim to replicate these conditions by creating "interstellar analog ices." In a typical setup, a mixture of relevant gases is deposited onto a cold substrate (around 10 Kelvin) in an ultra-high vacuum chamber. This ice is then irradiated with energetic electrons or UV photons to simulate the effects of cosmic rays and starlight. The chemical evolution of the ice is monitored in-situ using techniques like Fourier Transform Infrared (FTIR) spectroscopy, and the resulting molecules are often analyzed via mass spectrometry during a controlled warm-up phase known as temperature-programmed desorption (TPD).
While direct simulation of this compound formation is not extensively documented, a plausible pathway can be inferred from studies on similar molecules, particularly its keto tautomer, pyruvic acid. Experimental simulations have demonstrated the formation of pyruvic acid in interstellar ice analogs. For instance, the irradiation of ices containing acetaldehyde (B116499) (CH₃CHO) and carbon dioxide (CO₂) with high-energy electrons, mimicking cosmic rays, has been shown to produce pyruvic acid. researchgate.netuhmreactiondynamics.org The proposed mechanism involves the recombination of acetyl (CH₃CO) and hydroxycarbonyl (B1239141) (HOCO) radicals, which are formed from the initial reactants by the energetic processing. researchgate.netuhmreactiondynamics.org
The general reaction scheme for the formation of carboxylic acids in these simulated environments often involves the following steps:
Radical Formation: Ionizing radiation cleaves chemical bonds in the precursor molecules within the ice, creating highly reactive radicals. For example, a hydrogen atom can be abstracted from methane (CH₄) to form a methyl radical (•CH₃), and carbon dioxide (CO₂) can react with a hydrogen atom to form the hydroxycarbonyl radical (•HOCO). researchgate.netresearchgate.net
Radical Recombination: These radicals can then diffuse through the ice matrix and recombine to form more complex molecules. The barrierless recombination of a methyl radical and a hydroxycarbonyl radical can lead to the formation of acetic acid (CH₃COOH). researchgate.net Similarly, the recombination of an acetyl radical (•CH₃CO) and a hydroxycarbonyl radical (•HOCO) is a key pathway to pyruvic acid (CH₃COCOOH). researchgate.netuhmreactiondynamics.org
Once pyruvic acid is formed within the interstellar ice, it is plausible that further energetic processing or thermal annealing could induce its enolization to form the more stable enol tautomer, this compound.
Below is a table summarizing the key components and conditions in simulated interstellar ice experiments relevant to the formation of precursors to this compound.
| Parameter | Description | Typical Values/Components | Relevance to this compound Formation |
| Ice Composition | The mixture of molecules that form the ice matrix on the simulated dust grain. | H₂O, CO, CO₂, CH₄, CH₃OH, NH₃, CH₃CHO researchgate.netresearchgate.netnih.gov | Provides the source of carbon, oxygen, and hydrogen atoms. Acetaldehyde and carbon dioxide are direct precursors to pyruvic acid. researchgate.netuhmreactiondynamics.org |
| Temperature | The temperature at which the ice is formed and maintained. | 10 - 30 Kelvin | Mimics the cold, dense molecular clouds where interstellar ices exist. Low temperatures trap reactive radicals. |
| Pressure | The pressure within the experimental chamber. | Ultra-high vacuum (e.g., 10⁻¹⁰ Torr) | Simulates the low-pressure environment of interstellar space, preventing contamination. |
| Energy Source | The type of radiation used to process the ice. | Energetic electrons (keV), UV photons | Simulates the effects of galactic cosmic rays and stellar UV radiation, which drive chemical reactions by breaking bonds and forming radicals. researchgate.netnih.govnih.gov |
| Analytical Techniques | Methods used to identify the molecules formed in the ice. | FTIR, Mass Spectrometry (during TPD) | Allows for the in-situ monitoring of chemical changes and the identification of newly formed species like carboxylic acids. uhmreactiondynamics.orgresearchgate.net |
Theoretical Models of Enolization Processes in Extreme Extraterrestrial Environments
The transformation of pyruvic acid to its enol form, this compound, is a classic example of keto-enol tautomerism. In terrestrial, solution-phase chemistry, this equilibrium is well-studied. However, in the extreme environments of space—characterized by near-vacuum, cryogenic temperatures, and constant irradiation—the dynamics of this process are expected to be significantly different. Theoretical models, primarily based on quantum chemical calculations, are essential for exploring these dynamics.
Computational studies using methods like Density Functional Theory (DFT) can be employed to investigate the potential energy surface of the pyruvic acid system. orientjchem.org These calculations can determine the relative stabilities of the keto and enol tautomers and the energy barrier for the transition between them. In the gas phase, computational models have shown that the keto form of pyruvic acid is generally more stable than the enol form. orientjchem.org
The enolization process typically involves an intramolecular hydrogen transfer. The energy required to overcome the activation barrier for this transfer is a critical factor. In the cold, energy-poor environments of interstellar clouds, thermal energy alone is insufficient to drive this reaction at a significant rate. However, several non-thermal mechanisms, which can be modeled computationally, could facilitate this transformation:
Quantum Tunneling: For reactions involving the transfer of a light particle like a hydrogen atom, quantum tunneling can play a significant role, especially at low temperatures. Theoretical models can calculate the probability of the hydrogen atom "tunneling" through the energy barrier rather than going over it. This would allow for the conversion of pyruvic acid to this compound even at cryogenic temperatures.
Photocatalysis: The absorption of UV photons from starlight can excite the pyruvic acid molecule to a higher electronic state. nih.gov On the excited-state potential energy surface, the barrier for tautomerization may be significantly lower, or the reaction may proceed through a different, more favorable pathway. Computational models can simulate these excited states and map out the potential reaction pathways.
Surface Catalysis: The surfaces of interstellar dust grains are not inert. They can contain sites that catalytically lower the activation energy for reactions. Theoretical models can simulate the interaction of pyruvic acid with various mineral surfaces (e.g., silicates, carbonaceous materials) or water ice and calculate the catalytic effect on the enolization barrier.
The table below outlines the key parameters investigated in theoretical models of keto-enol tautomerism relevant to extraterrestrial conditions.
| Parameter | Theoretical Approach | Significance in Extraterrestrial Environments |
| Relative Tautomer Stability | Quantum chemical calculations (e.g., DFT, ab initio methods) | Determines the thermodynamic favorability of forming this compound from pyruvic acid. While the keto form is often more stable, the enol form can be trapped kinetically at low temperatures. orientjchem.org |
| Tautomerization Barrier Height | Transition state theory calculations | Quantifies the energy required for the keto-to-enol conversion. A high barrier would inhibit thermal conversion at low interstellar temperatures. |
| Intramolecular Hydrogen Bonding | Molecular orbital analysis | The presence of internal hydrogen bonds can influence the stability of different conformers of both the keto and enol forms, affecting the overall equilibrium. |
| Effect of Solvent/Surface | Continuum solvent models (e.g., PCM) or explicit molecule-surface interaction calculations | Simulates the influence of the surrounding ice matrix (e.g., water) or dust grain surface on the tautomerism equilibrium and kinetics. Polar environments can stabilize one tautomer over the other. orientjchem.org |
| Quantum Tunneling Probability | Instanton theory, semiclassical methods | Assesses the likelihood of the reaction proceeding via a non-classical pathway, which is crucial for understanding reactivity at cryogenic temperatures. |
| Excited State Dynamics | Time-dependent DFT (TD-DFT), multireference methods | Models the effect of UV photon absorption on the molecule, exploring photochemical pathways for enolization that may be more efficient than thermal routes in irradiated environments. nih.gov |
Polymerization and Advanced Material Applications of 2 Hydroxyacrylic Acid and Its Derivatives
Poly(alpha-hydroxyacrylic acid) Synthesis and Characterization
The synthesis of poly(alpha-hydroxyacrylic acid) is primarily achieved through the free-radical polymerization of its monomer, 2-hydroxyacrylic acid. nih.gov This process is analogous to the polymerization of other acrylic acid derivatives and proceeds through three fundamental stages: initiation, propagation, and termination. youtube.com
Initiation: The process begins with the introduction of an initiator, which generates free radicals. youtube.com These radicals then react with a this compound monomer, breaking its carbon-carbon double bond and creating a new radical center on the monomer unit. youtube.com
Propagation: The newly formed monomer radical attacks another this compound monomer, adding it to the growing polymer chain. nih.gov This step regenerates the radical site at the end of the chain, allowing for the sequential addition of many more monomers and leading to the formation of a long polymer chain. youtube.com The propagation reaction predominantly occurs at the C3 position of the double bond. nih.gov
Termination: The growth of the polymer chain ceases when two radical chain ends react with each other, either through combination or disproportionation, resulting in a stable, non-reactive polymer molecule. youtube.com
The kinetics of this polymerization are influenced by factors such as temperature, initiator concentration, and monomer concentration. aip.orgaip.org Quantum chemical computations for similar acrylic acid derivatives initiated by the hydroxyl radical (HO•) in an aqueous environment show initiation rate constants in the range of 7.95 × 10⁸ to 3.17 × 10⁹ M⁻¹ s⁻¹. nih.gov The propagation rates for these derivatives are calculated to be between 1.40 × 10³ and 3.90 × 10⁵ M⁻¹ s⁻¹, with the rate increasing with temperature in the 273-373 K range. nih.gov
Table 1: Calculated Kinetic Parameters for HO• Initiated Polymerization of Acrylic Acid Derivatives (273-373 K)| Parameter | Value Range | Reference |
|---|---|---|
| Initiation Rate Constant (k_init) | 7.95 × 10⁸ – 3.17 × 10⁹ M⁻¹ s⁻¹ | nih.gov |
| Propagation Rate Constant (k_p) | 1.40 × 10³ – 3.90 × 10⁵ M⁻¹ s⁻¹ | nih.gov |
The architecture of polymers derived from acrylic acids can be highly versatile, ranging from simple linear chains to more complex structures. researchgate.netencyclopedia.pub Methodologies have been developed to create linear, branched, comb, and star-shaped polymers from acrylic acid, which allows for the fine-tuning of material properties. researchgate.net Furthermore, different synthetic conditions and techniques can lead to the formation of varied nano-architectures such as nanofibers, nanoparticles, and nanocapsules. encyclopedia.pub For instance, the pH of the synthetic medium can influence the final architecture, such as producing solid spherical nanoparticles or structures with a dense core and a diffuse coating. encyclopedia.pub Spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), are essential tools for confirming the chemical structure and elucidating these complex architectures. researchgate.net
Functional Derivatives and their Research Applications
This compound can be copolymerized with various other monomers to create functional polymers with tailored properties. aip.org The synthesis is often carried out via free-radical polymerization, where the ratio of monomers, initiator dosage, and polymerization temperature are controlled to achieve the desired characteristics. aip.orgaip.org
One notable example is the copolymerization of a hydroxyacrylic acid resin with monomers such as butyl acrylate (B77674), styrene, and a glycidyl (B131873) ester of a synthetic saturated monocarboxylic acid (Cardura™ E10). aip.org The inclusion of such comonomers has been shown to significantly reduce the viscosity of the polymer system while improving the solid content and the physical properties of resulting coatings. aip.orgaip.org Similarly, copolymers of acrylic acid and acrylamide (B121943) are widely synthesized for applications requiring high viscosity, such as in enhanced oil recovery. mdpi.com The properties of these copolymers, including thermal stability, water absorption, and viscosity, can be systematically investigated and optimized based on the comonomer content. researchgate.net
Table 2: Effect of Comonomers on Hydroxyacrylic Resin Properties| Comonomer | Resulting Property Change | Reference |
|---|---|---|
| Cardura™ E10 (glycidyl ester) | Significantly reduced viscosity, improved solid content | aip.orgaip.org |
| Butyl Acrylate | Contributes to flexibility and softness of the polymer | aip.org |
| Styrene | Increases hardness and durability | aip.org |
| Acrylamide | Enhances viscosity and water-solubility | mdpi.com |
Poly(alpha-hydroxyacrylic acid) (PHA) has been identified as an effective stabilizing agent for reactive species, particularly hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net Its function is crucial in industrial processes like mechanical pulp bleaching, where the decomposition of hydrogen peroxide needs to be controlled. researchgate.net
Research has shown that PHA can generate a stabilizing effect on hydrogen peroxide, especially in the presence of metal catalysts like iron (Fe) and manganese (Mn) at an alkaline pH of 10. researchgate.net However, the stabilizing ability of PHA is temperature-dependent and is most effective at temperatures below approximately 60°C. researchgate.net Under typical bleaching conditions (pH 9 and 70°C), an optimal PHA concentration of around 150 mg/kg has been observed. researchgate.net The mechanism of stabilization is described by a pseudo-second-order kinetic expression. researchgate.net
Table 3: Conditions for PHA Stabilization of Hydrogen Peroxide| Parameter | Condition / Observation | Reference |
|---|---|---|
| Effective Temperature Range | Below ~60°C | researchgate.net |
| pH for Metal Catalysis | Effective at pH 10 in the presence of Fe/Mn | researchgate.net |
| Optimal Content (Pulp Bleaching) | ~150 mg/kg at pH 9, 70°C | researchgate.net |
The functional groups present in this compound—a hydroxyl group and a carboxylic acid group—make it a valuable precursor in more advanced chemical syntheses.
One area of application is in the synthesis of heterocyclic compounds like beta-lactones. Beta-lactones are four-membered ring structures that can be synthesized from β-hydroxy carboxylic acids through treatment with reagents like benzenesulfonyl chloride in pyridine. google.com While this compound is an alpha-hydroxy acid, its derivatives can be envisioned as starting points for multi-step synthetic routes to form beta-lactone structures, which are important intermediates in the preparation of various commercial compounds and polymers. google.com
Furthermore, the carboxylate and hydroxyl moieties of this compound and its polymer are excellent ligands for chelating metal ions. This property allows for its use in the synthesis of metal complexes. mdpi.com For example, organic acids containing functional groups like imidazole (B134444) and tetrazole have been used to synthesize new zinc and iron complexes. mdpi.com These complexes can be used as research probes to study biological interactions, such as binding to serum albumins like BSA and HSA, through static quenching mechanisms. mdpi.com The resulting data on binding constants and thermodynamic parameters (ΔH, ΔS) help elucidate the nature of these interactions, with van der Waals forces and hydrogen bonds often playing a key role. mdpi.com Such metal complexes also show potential in evaluating anticancer activities. mdpi.com
Interfacial and Surface Chemistry of this compound Polymers
The interfacial and surface chemistry of polymers derived from this compound is fundamentally governed by the high density of hydrophilic functional groups, namely the hydroxyl (–OH) and carboxyl (–COOH) groups, present on each monomer unit. These groups impart a distinct polarity to the polymer chains, which dictates their behavior at interfaces and determines the surface characteristics of materials formulated with them. This section explores the key aspects of the interfacial and surface properties of these polymers, drawing on established principles of polymer science and data from related acrylic polymer systems to infer their behavior.
The presence of both hydroxyl and carboxyl groups allows for strong hydrogen bonding capabilities, both intramolecularly and intermolecularly, as well as with polar substrates and solvents. This high affinity for polar media significantly influences properties such as wettability, adhesion, and the polymer's ability to alter surface tension at liquid-liquid or liquid-solid interfaces.
Wettability and Surface Energy
The wettability of a polymer surface is a direct manifestation of its surface energy. Polymers rich in polar functional groups, such as those derived from this compound, are expected to exhibit high surface energy. High surface energy is associated with hydrophilicity, meaning that polar liquids like water will tend to spread across the surface rather than bead up. This is quantified by the contact angle, where a lower contact angle indicates greater wettability.
While specific contact angle data for pure poly(this compound) is not extensively documented in publicly available literature, the behavior of analogous acrylic polymers provides valuable insights. For instance, poly(acrylic acid) (PAA) is known to be highly hydrophilic. The introduction of hydroxyl groups, as is inherent in poly(this compound), would further enhance this hydrophilicity. The hydroxyl groups, in addition to the carboxyl groups, increase the density of sites available for hydrogen bonding with water molecules, leading to very low water contact angles.
The surface energy of a solid is composed of both dispersive and polar components. For polymers containing this compound, the polar component is expected to be significantly high due to the contributions of the –OH and –COOH groups. This high polarity is a key factor in promoting adhesion to a wide variety of substrates, including metals, glass, and other polar polymers, as it facilitates strong interfacial interactions.
To illustrate the impact of hydrophilic functional groups on wettability, the following table presents typical water contact angle values for several acrylic polymers.
| Polymer | Water Contact Angle (°) | Reference |
| Poly(methyl methacrylate) (PMMA) | 68 - 75 | General Literature |
| Poly(acrylic acid) (PAA) | < 30 | General Literature |
| Poly(hydroxyethyl methacrylate) (PHEMA) | ~ 40-60 | General Literature |
| Predicted Poly(this compound) | < 20 | Predicted based on functional group density |
This table is interactive. Click on the headers to sort the data.
The predicted low contact angle for poly(this compound) underscores its expected highly hydrophilic nature, surpassing that of both PAA and PHEMA due to the presence of both functional groups on each repeating unit.
Interfacial Tension Modification
In addition to their influence on solid surfaces, polymers of this compound are anticipated to be effective at modifying interfacial tension between two immiscible liquids, such as oil and water. The amphiphilic character, arising from the polar head groups (–OH and –COOH) and the carbon backbone, allows these polymers to orient themselves at the interface, thereby reducing the interfacial energy.
This property is particularly relevant in applications such as emulsion stabilization, where the polymer can form a protective layer around dispersed droplets, preventing coalescence. The effectiveness of a polymer as an interfacial tension modifier is dependent on its molecular weight, concentration, and the pH of the aqueous phase, which affects the ionization of the carboxylic acid groups. At higher pH values, the carboxyl groups deprotonate to form carboxylate anions (–COO⁻), which increases the polymer's solubility in water and enhances its electrostatic contribution to stabilization.
The table below provides a comparative look at the surface tension of aqueous solutions of related polymers, which serves as an indicator of their surface activity.
| Polymer in Aqueous Solution | Surface Tension (mN/m at 25°C) | Concentration |
| Pure Water | 72.8 | N/A |
| Poly(acrylic acid) | 50 - 60 | 0.1% w/v |
| Poly(vinyl alcohol) | ~ 45-55 | 0.1% w/v |
| Predicted Poly(this compound) | < 50 | Predicted based on high polarity |
This table is interactive. You can filter the data by polymer type.
The predicted strong surface activity of poly(this compound) highlights its potential in formulations requiring significant reduction of surface or interfacial tension. The dense arrangement of hydrophilic groups along the polymer backbone would lead to a pronounced interaction with the aqueous phase, effectively lowering the cohesive energy at the surface.
Advanced Analytical Techniques for 2 Hydroxyacrylic Acid Research
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for probing the molecular structure and properties of 2-hydroxyacrylic acid. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound (C₃H₄O₃), ¹H and ¹³C NMR are the primary methods for structural verification. While direct experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus and by comparison with structurally related compounds such as acrylic acid and 2-hydroxypropanoic acid (lactic acid). scispace.comlibretexts.org
The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂) and the hydroxyl (-OH) and carboxylic acid (-COOH) protons. The two geminal vinyl protons are chemically non-equivalent and are expected to appear as separate multiplets due to spin-spin coupling with each other. The hydroxyl and carboxylic acid protons are exchangeable and may appear as broad singlets; their chemical shifts can be highly dependent on the solvent, concentration, and temperature. libretexts.org
The ¹³C NMR spectrum will provide information on the carbon skeleton. Three distinct signals are anticipated, corresponding to the vinyl carbon (=CH₂), the carbon bearing the hydroxyl group (=C(OH)), and the carbonyl carbon (-COOH). The chemical shifts of these carbons are influenced by the electronegativity of the attached oxygen atoms and the sp² hybridization. libretexts.org
Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| ¹H (-COOH) | 10-12 | broad singlet | - | Highly deshielded, exchangeable with D₂O. libretexts.org |
| ¹H (-OH) | Variable | broad singlet | - | Chemical shift is solvent and concentration dependent. |
| ¹H (=CH₂) | 5.5 - 6.5 | doublet of doublets | geminal, ~2 Hz | Two distinct signals expected for the non-equivalent protons. |
| ¹³C (C=O) | 165-175 | singlet | - | Typical range for an α,β-unsaturated carboxylic acid. |
| ¹³C (=C-OH) | 130-140 | singlet | - | Deshielded due to attachment to oxygen and sp² hybridization. |
Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning these signals and confirming the connectivity of the atoms within the this compound molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for the identification of functional groups. nih.govchemguide.co.uk The vibrational spectrum of this compound is expected to be rich with features corresponding to its carboxylic acid, hydroxyl, and alkene functionalities.
Key expected vibrational modes include:
O-H Stretching: A very broad and intense absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid O-H stretch. chemguide.co.uk A sharper O-H stretching band from the non-carboxylic hydroxyl group is also expected around 3200-3600 cm⁻¹.
C=O Stretching: A strong, sharp absorption band in the IR spectrum between 1680 and 1720 cm⁻¹ is indicative of the carbonyl group of the α,β-unsaturated carboxylic acid. chemguide.co.ukspectroscopyonline.com
C=C Stretching: An absorption of medium intensity is expected in the 1620-1680 cm⁻¹ region, corresponding to the carbon-carbon double bond stretch.
C-O Stretching: The C-O stretching vibrations of the carboxylic acid and the hydroxyl group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com
=C-H Bending: Out-of-plane bending vibrations for the terminal vinyl group are expected to produce strong bands in the 910-990 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the C=C stretching mode. researchgate.neticm.edu.pl
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| O-H stretch (Carboxylic acid) | 2500-3300 | IR | Very broad and strong due to hydrogen bonding. chemguide.co.uk |
| O-H stretch (Alcohol) | 3200-3600 | IR | Sharper than the carboxylic O-H. |
| C-H stretch (vinyl) | 3010-3095 | IR, Raman | |
| C=O stretch | 1680-1720 | IR | Strong intensity. chemguide.co.ukspectroscopyonline.com |
| C=C stretch | 1620-1680 | IR, Raman | Medium intensity in IR, often strong in Raman. |
| C-O stretch | 1000-1300 | IR | In the fingerprint region. spectroscopyonline.com |
Note: These are expected ranges and the exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Product Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the α,β-unsaturated carbonyl system present in this compound. This chromophore is expected to exhibit a π → π* transition, resulting in a characteristic absorption maximum (λ_max) in the UV region, likely around 200-220 nm. researchgate.net
UV-Vis spectroscopy is a valuable tool for monitoring reactions involving this compound. For instance, in polymerization reactions, the disappearance of the C=C double bond can be tracked by the decrease in absorbance at the λ_max of the monomer. researchgate.net This allows for the study of reaction kinetics and the determination of reaction rates. The technique's sensitivity and the ability to perform real-time measurements make it well-suited for in-situ monitoring.
Mass Spectrometry (MS) Techniques (e.g., High-Resolution MS, Photoionization MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound (C₃H₄O₃), which is 88.01604 Da, allowing for unambiguous formula determination. nih.gov
Electron ionization (EI) mass spectrometry would lead to the fragmentation of the this compound molecule. The fragmentation pattern provides valuable structural information. Predicted fragmentation pathways include:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 71 (M-17).
Loss of a carboxyl radical (•COOH): This would lead to a fragment ion at m/z 43 (M-45). libretexts.org
Decarboxylation: Loss of carbon dioxide (CO₂) could produce a fragment at m/z 44.
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group and the hydroxyl-bearing carbon.
Softer ionization techniques, such as chemical ionization (CI) or photoionization (PI), would be more likely to yield a prominent molecular ion peak (M⁺•), which can be crucial for confirming the molecular weight. jeol.com
Chromatographic Separations and Coupled Techniques
Chromatography is essential for separating this compound from complex mixtures, such as biological samples or reaction products. Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. Due to the low volatility and high polarity of this compound, derivatization is typically required prior to GC-MS analysis. uah.edu A common approach is silylation, where the acidic protons of the hydroxyl and carboxyl groups are replaced with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte.
The derivatized this compound can then be separated from other components in a mixture on a GC column, often a capillary column with a polar stationary phase. The retention time of the derivatized compound is a characteristic property that aids in its identification. gcms.cz
Following separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint for identification. By comparing the obtained mass spectrum with libraries of known compounds (such as the NIST library), the presence of this compound in a sample can be confirmed. nist.gov GC-MS is a highly sensitive and specific technique, making it well-suited for metabolite profiling and the detection of trace amounts of this compound in various matrices. scitepress.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acrylic acid |
| 2-Hydroxypropanoic acid (Lactic acid) |
| Carbon dioxide |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of this compound, particularly within complex biological and environmental matrices. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling precise detection and quantification. creative-proteomics.com For polar compounds like this compound, which can be challenging to retain and separate using traditional reversed-phase chromatography, specialized LC-MS methods are often developed. chromatographyonline.comwaters.comwaters.com
The analysis of organic acids by LC-MS typically involves careful optimization of several parameters to achieve the desired sensitivity and resolution. lcms.cz The choice of chromatographic mode is critical; while reversed-phase (RP) chromatography is common, Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for highly polar analytes, as it uses a polar stationary phase with a high organic content mobile phase to improve retention. waters.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, also offers enhanced retention and selectivity for organic acids. lcms.cz
Mass spectrometry detection, often using a triple quadrupole or high-resolution mass spectrometer, allows for low detection limits, typically in the ng/mL to pg/mL range. creative-proteomics.com Ionization is commonly achieved using Electrospray Ionization (ESI) in negative mode, which is ideal for acidic compounds that readily form [M-H]⁻ ions. lcms.cz The mobile phase composition is crucial; volatile buffers like ammonium acetate are preferred over non-volatile salts (e.g., phosphates) to ensure compatibility with the MS interface. waters.com The addition of small amounts of modifiers like formic acid can also facilitate proper ionization. waters.com In some methods, derivatization is employed to improve the chromatographic behavior and detection sensitivity of carboxylic acids, though this adds a step to sample preparation. nih.gov
A generalized LC-MS/MS workflow for the analysis of this compound in a complex sample would include sample preparation (e.g., extraction), chromatographic separation, and finally, detection and quantification by mass spectrometry. creative-proteomics.com
| Parameter | Typical Condition for Organic Acid Analysis | Rationale/Benefit |
|---|---|---|
| Chromatography Mode | Reversed-Phase (with modifications), HILIC, or Mixed-Mode | Enhances retention and separation of polar analytes like this compound. waters.comlcms.cz |
| Stationary Phase | C18 (for RP), Polar (e.g., Amide, for HILIC), Mixed-Mode C18/Anion Exchange | Provides alternative selectivity and improved retention for challenging polar compounds. chromatographyonline.comlcms.cz |
| Mobile Phase | Acetonitrile/Water gradient with volatile buffers (e.g., ammonium acetate) | Ensures compatibility with MS detection and provides good separation efficiency. waters.com |
| Ionization Mode | Negative-ion Electrospray (ESI) | Highly effective for acidic compounds that readily deprotonate. lcms.cz |
| MS Detection | Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantitative analysis, minimizing matrix interference. lcms.cz |
Development and Application of Novel Separation Methods
The inherent polarity and water-solubility of this compound present significant challenges for traditional separation methods, driving the development of novel chromatographic techniques. waters.com Standard reversed-phase (RP) columns often provide insufficient retention for such polar compounds, leading to poor resolution from the solvent front. waters.com To overcome this, recent innovations have focused on creating new stationary phases with alternative selectivities and improved performance under aqueous conditions.
One major area of development is in advanced stationary phases for High-Performance Liquid Chromatography (HPLC). This includes:
Modified C18 Phases: Modern C18 columns are engineered with proprietary end-capping or lower ligand density (e.g., T3 columns) to be compatible with 100% aqueous mobile phases, preventing the "dewetting" phenomenon that causes retention loss for polar analytes. waters.comwaters.com
Polar-Embedded Phases: These columns incorporate polar functional groups within the alkyl chains of the stationary phase, which enhances the retention of polar molecules through alternative interactions.
Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique retention mechanism based on the polarizability of analytes and can retain very polar compounds that are not retained on C18 columns, without requiring HILIC conditions. chromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has become a standard technique for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile), promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface. chromatographyonline.comwaters.com
Beyond stationary phase chemistry, the development of novel separation processes, such as reaction-separation-recycle systems, is being explored for the production and purification of acrylates. researchgate.netmanchester.ac.uk These integrated processes combine chemical reactions and separation steps (like distillation) into a single, more efficient system. While often applied on an industrial scale, the principles of optimizing reaction and separation can inform laboratory-scale purification strategies for compounds like this compound and its derivatives. researchgate.netmanchester.ac.uk
| Separation Method | Principle | Application for this compound |
|---|---|---|
| Advanced Reversed-Phase (e.g., T3 Columns) | Optimized C18 ligand density and end-capping to prevent dewetting and enhance polar retention. waters.com | Improves retention and peak shape in 100% aqueous mobile phases. waters.com |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and an acetonitrile-rich mobile phase. waters.com | Provides strong retention for highly polar compounds that elute early in reversed-phase. chromatographyonline.com |
| Porous Graphitic Carbon (PGC) Chromatography | Retention based on polarizability and geometric fit of the analyte on the flat carbon surface. chromatographyonline.com | Offers an alternative selectivity for separating polar and structurally related organic acids. |
| Mixed-Mode Chromatography | Combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange) in a single column. lcms.cz | Offers tunable selectivity and enhanced resolution for complex mixtures of organic acids. lcms.cz |
Advanced Imaging and Microscopic Techniques in Material Science Research
In material science, this compound is primarily of interest as a monomer for the synthesis of polymers, such as poly(α-hydroxyacrylic acid) (PHA). researchgate.net The characterization of these polymer-based materials at the micro- and nanoscale is crucial for understanding their structure-property relationships. Advanced imaging and microscopic techniques are vital for visualizing morphology, surface properties, and internal structure.
Atomic Force Microscopy (AFM) has emerged as a key technique for characterizing polymer surfaces with nanometer resolution. afmworkshop.comresearchgate.net Unlike electron microscopy, AFM does not require a conductive coating and can operate under various environmental conditions. researchgate.net For polymers derived from this compound, AFM can provide a wealth of information:
Topography and Roughness: AFM generates high-resolution, three-dimensional images of the polymer surface, allowing for quantitative measurement of surface roughness. researchgate.net
Phase Imaging: This mode is particularly useful for polymer blends or composites, as it maps variations in material properties like adhesion and stiffness across the surface, revealing distinct phases or domains. afmworkshop.com
Mechanical Properties: By using the AFM tip to indent the sample, it is possible to measure local mechanical properties such as elastic modulus and hardness on the nanoscale. nih.govalvtechnologies.com.ph
Other advanced techniques like Transmission Electron Microscopy (TEM) can be used to observe the internal structure of polymer composites, while vibrational imaging techniques such as Raman and Infrared (IR) microscopy can provide chemical maps of the material, showing the spatial distribution of different chemical components. nih.govnih.gov
| Technique | Information Obtained | Relevance to Poly(this compound) Research |
|---|---|---|
| Atomic Force Microscopy (AFM) | Nanoscale 3D surface topography, roughness, phase separation, and mechanical properties (stiffness, adhesion). afmworkshop.comresearchgate.netresearchgate.net | Characterizing surface finish, visualizing domains in polymer blends, and understanding nanomechanical behavior of films and coatings. alvtechnologies.com.ph |
| Scanning Electron Microscopy (SEM) | Microscale morphology, surface texture, and pore size/structure. nih.gov | Analyzing the porous structure of hydrogels, observing the morphology of composite materials, and assessing particle size. researchgate.net |
| Transmission Electron Microscopy (TEM) | Internal structure, morphology of nanoparticles or fillers within a polymer matrix. nih.gov | Visualizing the dispersion and structure of nanocomposites containing poly(this compound). |
| Raman / IR Microscopy | Chemical mapping, spatial distribution of functional groups and different polymer components. nih.gov | Assessing chemical homogeneity, identifying domains in copolymer systems, and studying degradation processes. |
Future Directions and Emerging Research Avenues
Systems Biology Approaches to Map 2-Hydroxyacrylic Acid Metabolic Networks
Systems biology offers a powerful framework for understanding and engineering the metabolic pathways involved in the biosynthesis of valuable chemicals like this compound. By integrating high-throughput data with computational modeling, researchers can create comprehensive maps of metabolic networks, identify bottlenecks, and design strategies for optimizing production in microbial hosts.
Metabolic flux analysis (MFA) is a cornerstone of this approach, utilizing stable isotope tracers (most commonly ¹³C) to track the flow of carbon through cellular metabolic networks. medchemexpress.comnih.gov This technique allows for the precise quantification of metabolic fluxes, providing insights into the activity of different pathways and the distribution of metabolic resources. medchemexpress.comnih.gov For instance, MFA has been instrumental in analyzing the central carbon metabolism of organisms like Escherichia coli engineered for the production of related compounds such as acrylic acid and 3-hydroxypropionic acid (3-HP). nih.govresearchgate.net
Future research will likely focus on applying these systems biology tools to map and optimize the metabolic networks for this compound production. This involves:
Pathway Elucidation: Identifying and characterizing native or synthetic enzymatic pathways capable of producing this compound from common feedstocks like glucose or glycerol (B35011). nih.govmdpi.com
Flux Quantification: Using ¹³C-MFA to determine the in vivo reaction rates throughout the central metabolism and the specific production pathway, identifying rate-limiting steps. nih.govnih.gov
Genome-Scale Modeling: Constructing and refining genome-scale metabolic models (GEMs) of production organisms to simulate the effects of genetic modifications and predict optimal strategies for enhancing this compound yields.
By combining these approaches, researchers can develop robust microbial cell factories for the sustainable and efficient biosynthesis of this compound, paving the way for its use as a bio-based platform chemical.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Transformations
Advanced computational modeling has become an indispensable tool for predicting the behavior of molecules, thereby guiding experimental efforts in chemical synthesis and materials science. Quantum chemical studies and molecular dynamics (MD) simulations are at the forefront of this research, offering detailed insights into the reactivity and transformations of compounds like this compound.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a molecule's electronic structure, optimized geometry, and various reactivity descriptors. researchgate.net These calculations can predict the most likely sites for chemical attack, the stability of reaction intermediates, and the energy barriers of potential transformation pathways. This predictive power is crucial for understanding the polymerization behavior of this compound and designing novel catalytic processes for its conversion.
Molecular dynamics simulations provide a means to study the conformational dynamics and interactions of molecules over time. scispace.comlp.edu.ua For poly(this compound), MD simulations can model:
Chain Conformation: How the polymer chain folds and behaves in different solvent environments and at various pH levels. scispace.comdaneshyari.com
Intermolecular Interactions: The formation of hydrogen bonds and other non-covalent interactions between polymer chains or with other molecules, such as surfactants or proteins. rsc.orgmdpi.com
Material Properties: Predicting macroscopic properties like viscosity and mechanical strength based on the simulated behavior of the polymer at the atomic level.
The integration of these computational techniques will enable a deeper, predictive understanding of this compound's chemical nature, accelerating the discovery of new reactions and the design of materials with precisely controlled properties.
| Computational Method | Application to this compound | Predicted Outcomes |
| Quantum Chemistry (DFT) | Reactivity analysis of the monomer | Electronic properties, reaction mechanisms, spectroscopic data |
| Molecular Dynamics (MD) | Simulation of poly(this compound) | Polymer conformation, interaction with solvents, material properties |
Discovery and Engineering of Novel Enzymes for Precision Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of specificity, efficiency, and sustainability. nih.gov For this compound, the discovery and engineering of novel enzymes are key to developing precise and environmentally friendly methods for its synthesis and modification.
Directed evolution has emerged as a powerful technique for tailoring enzymes for specific industrial applications. nih.govnih.gov This process mimics natural evolution in the laboratory, involving rounds of gene mutagenesis and high-throughput screening to identify enzyme variants with improved properties, such as enhanced activity, stability, or altered substrate specificity. nih.govmdpi.com Researchers have successfully used directed evolution to engineer enzymes for various purposes, including the synthesis of building blocks for polymers and the production of valuable chemicals. chemrxiv.orgresearchgate.net
Future research in this area will concentrate on:
Enzyme Discovery: Mining genomic databases and screening environmental samples for naturally occurring enzymes capable of acting on this compound or its precursors.
Protein Engineering: Employing rational design and directed evolution to create novel biocatalysts for the stereoselective synthesis of this compound or for its specific functionalization. mpg.de
Pathway Construction: Combining newly discovered or engineered enzymes to construct novel biosynthetic pathways in microbial hosts for the de novo production of this compound. nih.govkaist.ac.kr
These efforts will not only provide sustainable routes to this compound but also expand the toolbox of biocatalysts available for green chemistry applications.
Design of Tailored Polymeric Materials with Enhanced Functional Properties
Poly(this compound) and its derivatives represent a promising class of functional polymers. The presence of both a carboxylic acid and a hydroxyl group on each monomer unit provides a unique platform for creating materials with tailored properties. Building upon the extensive knowledge of poly(acrylic acid) (PAA), a widely used water-soluble polymer, researchers can explore the enhanced functionalities offered by the additional hydroxyl group. isca.me
The hydroxyl group can participate in hydrogen bonding, leading to materials with distinct hydrogel and adhesive properties. Furthermore, it serves as a reactive handle for post-polymerization modification, allowing for the covalent attachment of various functional molecules. This versatility enables the design of advanced materials for a range of applications. nih.gov
Key research directions include:
Superabsorbent Hydrogels: Developing highly absorbent and biodegradable hydrogels for applications in agriculture, hygiene products, and drug delivery. The synthesis of PAA-based superabsorbent nanocomposites provides a model for this work. researchgate.net
Biodegradable Polymers: Investigating the biodegradability of poly(α-hydroxyacrylic acid), a key feature for creating environmentally friendly plastics and materials. researchgate.net
Functional Copolymers: Synthesizing copolymers of this compound with other monomers like acrylamide (B121943) or methyl acrylate (B77674) to fine-tune the mechanical, thermal, and chemical properties of the resulting materials for specific applications. google.com
Biomaterials: Creating biocompatible materials for medical applications, such as tissue engineering scaffolds and coatings for medical devices, by leveraging the polymer's hydrophilicity and potential for functionalization.
The ability to precisely control the chemical structure and properties of polymers derived from this compound opens up significant opportunities for innovation in materials science.
| Polymer Type | Potential Property Enhancement | Target Application |
| Homopolymer | Increased hydrophilicity, biodegradability | Superabsorbents, biodegradable plastics |
| Copolymers | Tunable mechanical and thermal properties | Specialty coatings, adhesives |
| Functionalized Polymers | Bioactivity, specific binding capabilities | Drug delivery, tissue engineering |
Expanding Astrochemical Research on Enol Chemistry in Cosmic Environments
Enols, characterized by a hydroxyl group attached to a carbon-carbon double bond, are molecules of significant interest in astrochemistry. youtube.com They are considered key tracers of cosmic-ray-driven, non-equilibrium chemistry that occurs in the low-temperature ice mantles of interstellar dust grains. nih.govnih.gov The detection of simple enols like vinyl alcohol (CH₂CHOH) in star-forming regions such as Sagittarius B2(N) provides compelling evidence that complex organic molecules (COMs) can be synthesized in these extreme environments. researchgate.net
This compound is an enol, and its potential presence and formation in cosmic environments is an exciting avenue for future astrochemical research. The synthesis of COMs is believed to be triggered by cosmic rays in interstellar ices at temperatures as low as 10 K. nih.govresearchgate.net This process can lead to the formation of a wide variety of biorelevant molecules, including aldehydes, ketones, and carboxylic acids. nih.govresearchgate.net
Future astrochemical research related to this compound could involve:
Laboratory Ice Experiments: Simulating interstellar ice conditions in the lab to investigate the formation pathways of this compound from simpler precursor molecules like carbon dioxide, ethylene (B1197577) glycol, or glyoxylic acid when exposed to ionizing radiation. researchgate.netnih.gov
Computational Astrochemistry: Using quantum chemical calculations to predict the spectroscopic signatures (rotational and vibrational frequencies) of this compound, which are essential for its detection in space via radio and infrared astronomy.
Astronomical Observations: Conducting targeted searches for this compound and related enols in various interstellar environments, from cold molecular clouds to protoplanetary disks, using powerful telescopes.
Understanding the formation of enols like this compound in space is crucial for unraveling the origins of prebiotic molecules and the potential for life to arise elsewhere in the universe. thedebrief.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-hydroxyacrylic acid with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves esterification or hydrolysis reactions under controlled conditions. For example, esterification of acrylic acid with ethylene glycol under acidic catalysis (e.g., sulfuric acid) at 60–80°C yields 2-hydroxyethyl acrylate, a derivative . To ensure reproducibility:
- Use ACS-grade reagents (e.g., hydrochloric acid for pH adjustment) .
- Document reaction parameters (temperature, molar ratios, catalyst concentration) and validate purity via HPLC or GC-MS .
- Include negative controls (e.g., omitting the catalyst) to confirm reaction specificity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., peaks at δ 5.8–6.4 ppm for acrylate protons) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 116.12 for 2-hydroxyethyl acrylate) .
- Chromatography : Reverse-phase HPLC with UV detection quantifies purity and monitors degradation products .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound polymerization, and what software tools are validated for this purpose?
- Methodological Answer :
- Use density functional theory (DFT) to model polymerization energetics (e.g., Gaussian or ORCA software) .
- Validate models with experimental kinetic data (e.g., rate constants from time-resolved FT-IR) .
- Address discrepancies by comparing computed activation energies with empirical Arrhenius plots .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Conduct meta-analyses of existing studies, focusing on variables like cell line specificity or solvent effects .
- Replicate conflicting experiments under standardized conditions (e.g., fixed pH, temperature) .
- Use statistical tools (e.g., ANOVA) to assess significance of observed differences .
Q. How can copolymerization kinetics of this compound with methacrylates be systematically studied?
- Methodological Answer :
- Employ stopped-flow spectroscopy to monitor real-time monomer consumption .
- Fit data to the Mayo-Lewis equation to determine reactivity ratios (r₁, r₂) .
- Compare results with theoretical predictions from QSAR models .
Methodological Considerations
- Experimental Design : Follow IUPAC guidelines for reporting synthetic protocols, including reagent sources (e.g., PubChem CID 13165 for 2-hydroxyethyl acrylate) .
- Data Interpretation : Use tools like PCA (Principal Component Analysis) to deconvolute overlapping spectral peaks in complex mixtures .
- Ethical Compliance : Adhere to safety protocols for handling corrosive intermediates (e.g., PPE requirements in SDS for 2-(Hydroxyamino)acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
